molecular formula C22H15N3O4 B6078414 N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide

N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide

Cat. No.: B6078414
M. Wt: 385.4 g/mol
InChI Key: KGULXBWUEFIXED-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group and a dioxopyrrolopyridinyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c1-13(26)14-4-8-16(9-5-14)24-20(27)15-6-10-17(11-7-15)25-21(28)18-3-2-12-23-19(18)22(25)29/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGULXBWUEFIXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline to form N-(4-acetylphenyl)aniline.

    Cyclization Reaction: The intermediate undergoes a cyclization reaction with a suitable pyridine derivative to form the pyrrolopyridinyl core.

    Amidation Reaction: The final step involves the amidation of the cyclized product with benzoyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolopyridinyl moiety, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide: Unique due to its specific substitution pattern and functional groups.

    N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)aniline: Similar structure but lacks the benzamide group.

    N-(4-acetylphenyl)-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoic acid: Similar core structure but with a carboxylic acid group instead of the benzamide.

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

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